molecular formula C15H19ClN6S B6441724 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549026-48-2

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441724
CAS No.: 2549026-48-2
M. Wt: 350.9 g/mol
InChI Key: SLWHHHCYTZWUAJ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 5-chloropyrimidin-2-yl group at the 4-position. The pyrimidine core is further modified with 5,6-dimethyl and 2-(methylsulfanyl) substituents. Such structural features are common in pharmaceuticals targeting kinase inhibition or receptor modulation, where the piperazine-pyrimidine scaffold enhances binding affinity and selectivity .

Properties

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6S/c1-10-11(2)19-15(23-3)20-13(10)21-4-6-22(7-5-21)14-17-8-12(16)9-18-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWHHHCYTZWUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)Cl)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Research Findings

Substituent Effects on Reactivity: The 5-chloro and 2-(methylsulfanyl) groups in the target compound may hinder electrophilic substitution reactions compared to simpler analogs like 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine . For example, attempts to functionalize 4-chloro-6-dimethylamino-2-(methylsulfanyl)pyrimidine at position 5 failed due to steric or electronic effects . Chlorine positioning significantly impacts reactivity. In 2,4,5-trichloro analogs, the C2 chloride is most reactive toward nucleophiles like DABCO, whereas in trichloropyrimidine-2-carbonitrile, the C4 position dominates .

Synthetic Challenges :

  • The target compound’s piperazine-pyrimidine linkage requires controlled stoichiometry (e.g., excess piperazine) to avoid dimerization, as seen in the synthesis of 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine .
  • Methylsulfanyl at position 2 may complicate lithiation or cross-coupling reactions, necessitating optimized conditions .

Pharmaceutical Relevance: Piperazine-pyrimidine hybrids, such as the target compound and Imp. I(EP), are common in kinase inhibitors (e.g., thieno[3,2-d]pyrimidines in ). The 5-chloro group may improve target selectivity, while methylsulfanyl could modulate pharmacokinetics .

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